2-Bromononane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89734. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

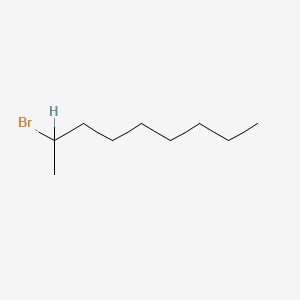

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEFZTLHNWFZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317758 | |

| Record name | 2-Bromononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-35-5 | |

| Record name | 2-Bromononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2216-35-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromononane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromononane, tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

This compound is a secondary alkyl halide. The bromine atom is attached to the second carbon atom of a nine-carbon aliphatic chain (nonane).[1] This structure makes it a versatile reagent in various organic syntheses.

Key identifiers for this compound are detailed below:

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| Synonyms | sec-Nonyl bromide, Nonane, 2-bromo-[3][4][5] |

| CAS Number | 2216-35-5[1][4] |

| Molecular Formula | C₉H₁₉Br[1][4][6] |

| SMILES | CCCCCCCC(C)Br[1][7] |

| InChI | InChI=1S/C9H19Br/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3[1][3][4] |

| InChIKey | JQEFZTLHNWFZDD-UHFFFAOYSA-N[1][4][7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Unit | Source |

| Molecular Weight | 207.15 | g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | - | [6][8] |

| Density | 1.1 ± 0.1 | g/cm³ | [1] |

| Boiling Point | 208 - 212.3 | °C | [1][8] |

| Melting Point | Not available | °C | [8] |

| Flash Point | 63.5 ± 10.4 | °C | [1] |

| Refractive Index | 1.452 | - | [1] |

| Water Solubility (log₁₀WS) | -4.13 | mol/L | [3] |

| Octanol/Water Partition Coefficient (logP) | 4.130 | - | [3] |

| Vapor Pressure | 0.3 ± 0.4 | mmHg at 25°C | [1] |

Reactivity and Synthetic Applications

This compound's reactivity is primarily dictated by the presence of the bromine atom, which is a good leaving group. Consequently, it readily participates in nucleophilic substitution and elimination reactions.[1]

Nucleophilic Substitution: A nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion to form a new bond.[1] This is a common method for introducing new functional groups.

Elimination Reactions: In the presence of a strong base, this compound can undergo elimination to form nonene isomers.

Due to this reactivity, this compound serves as a valuable alkylating agent in organic synthesis for the preparation of various chemical intermediates.[6]

Below is a diagram illustrating the primary reaction pathways for this compound.

Caption: Reaction pathways of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, a general method for the synthesis of secondary bromoalkanes can be described. Such syntheses often involve the bromination of the corresponding alkane or the reaction of the corresponding alcohol with a brominating agent.

A representative workflow for a hypothetical synthesis and purification process is outlined below.

References

- 1. Buy this compound (EVT-365800) | 2216-35-5 [evitachem.com]

- 2. This compound | C9H19Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 2216-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. CAS 2216-35-5: this compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C9H19Br) [pubchemlite.lcsb.uni.lu]

- 8. fishersci.com [fishersci.com]

Synthesis of 2-Bromononane from Nonane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromononane from nonane (B91170), focusing on the prevalent method of free-radical bromination. This document details the underlying chemical principles, experimental methodologies, and expected outcomes, tailored for professionals in chemical research and pharmaceutical development.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis, utilized in the construction of more complex molecules through various coupling and substitution reactions. Its synthesis from the readily available and inexpensive starting material, nonane, is a process of significant interest. The most direct and common method for this transformation is free-radical bromination, a reaction that proceeds via a chain mechanism initiated by light or heat. This guide will explore the theoretical basis of this reaction, provide practical experimental guidance, and present the expected regioselectivity of the bromination of n-nonane.

Theoretical Background: Free-Radical Bromination

The synthesis of this compound from nonane is achieved through the free-radical substitution of a hydrogen atom with a bromine atom. This reaction is highly regioselective, favoring the formation of the more stable secondary radical intermediate over the primary radical.[1]

The mechanism of free-radical bromination proceeds in three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This step requires an input of energy, typically in the form of ultraviolet (UV) light or heat.[2]

-

Propagation: A bromine radical abstracts a hydrogen atom from the nonane chain, forming a nonyl radical and hydrogen bromide (HBr). The nonyl radical then reacts with another bromine molecule to yield bromononane and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, two nonyl radicals, or a nonyl radical and a bromine radical.

The regioselectivity of the reaction is determined during the hydrogen abstraction step. The stability of the resulting alkyl radical is the primary factor influencing the position of bromination. Secondary radicals are more stable than primary radicals due to hyperconjugation. Consequently, the abstraction of a secondary hydrogen atom to form a secondary nonyl radical is energetically more favorable, leading to a higher yield of the corresponding secondary bromononane isomers.

Experimental Protocol: Free-Radical Bromination of Nonane

Materials:

-

n-Nonane

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

-

A radical initiator (e.g., AIBN - azobisisobutyronitrile) if using NBS, or a UV lamp if using Br₂.

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

UV lamp or heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, dissolve n-nonane in an appropriate volume of an inert solvent.

-

Initiation:

-

Photobromination (with Br₂): Position a UV lamp to irradiate the flask.

-

Chemical Initiation (with NBS): Add a catalytic amount of AIBN to the reaction mixture.

-

-

Addition of Brominating Agent: Slowly add a solution of bromine or N-bromosuccinimide in the reaction solvent from the dropping funnel to the stirred reaction mixture. The addition should be done at a rate that maintains a constant, low concentration of bromine in the mixture.

-

Reaction: Continue to stir the mixture under UV irradiation or heat for a specified period. The progress of the reaction can be monitored by the disappearance of the bromine color (if using Br₂) or by techniques like gas chromatography (GC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to separate the isomeric bromononanes and any unreacted nonane.

-

Data Presentation: Regioselectivity and Product Distribution

The free-radical bromination of n-nonane yields a mixture of isomeric monobromononanes. The distribution of these isomers is not statistical but is governed by the relative reactivity of the different C-H bonds within the nonane molecule. Secondary C-H bonds are significantly more reactive towards bromination than primary C-H bonds.

n-Nonane has five distinct types of hydrogen atoms:

-

C1 and C9: Primary hydrogens

-

C2 and C8: Secondary hydrogens

-

C3 and C7: Secondary hydrogens

-

C4 and C6: Secondary hydrogens

-

C5: Secondary hydrogens

Due to the higher reactivity of secondary hydrogens, the major products of the reaction are the secondary bromononanes (this compound, 3-bromononane, 4-bromononane, and 5-bromononane). 1-Bromononane, resulting from the substitution of a primary hydrogen, is formed as a minor product.

While specific quantitative data for the product distribution of n-nonane bromination is not extensively reported, the relative reactivity of secondary to primary C-H bonds in free-radical bromination is generally accepted to be approximately 82:1 at 40°C. Based on this, a theoretical product distribution can be calculated.

| Product | Type of Hydrogen | Number of Hydrogens | Relative Reactivity | Calculated % Yield (approx.) |

| 1-Bromononane | Primary | 6 | 1 | 4.4% |

| This compound | Secondary | 4 | 82 | 23.9% |

| 3-Bromononane | Secondary | 4 | 82 | 23.9% |

| 4-Bromononane | Secondary | 4 | 82 | 23.9% |

| 5-Bromononane | Secondary | 2 | 82 | 11.9% |

Note: This is a theoretical distribution based on established relative reactivities. Actual experimental yields may vary depending on reaction conditions. The slightly different electronic environments of the C2, C3, C4, and C5 secondary hydrogens may also lead to minor variations in their reactivity, which are not accounted for in this simplified model.

Visualization of Reaction Pathway

The following diagram illustrates the key propagation steps in the free-radical bromination of nonane, leading to the formation of this compound.

Caption: Propagation cycle of free-radical bromination of nonane.

Conclusion

The synthesis of this compound from nonane is effectively achieved through free-radical bromination. The high regioselectivity of this reaction for secondary C-H bonds makes this compound a major product in the resulting isomeric mixture. While a specific, optimized protocol for n-nonane requires further empirical determination, the general principles and procedures outlined in this guide provide a solid foundation for researchers and professionals in the field. Careful control of reaction conditions and efficient purification techniques are paramount to obtaining the desired product in high purity. The provided theoretical product distribution serves as a useful benchmark for the expected outcome of this synthesis.

References

Physical properties of 2-Bromononane (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 2-Bromononane (CAS No. 2216-35-5), specifically focusing on its boiling point and density. The information herein is compiled to support research, development, and quality control activities where this compound is utilized.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability across different sources. The following table summarizes the available data for boiling point and density. It is recommended that users verify these properties through experimental determination for critical applications.

| Physical Property | Reported Value(s) | Source(s) |

| Boiling Point | 208-209 °C | Thermo Fisher Scientific, LookChem[1][2] |

| 212.3 ± 8.0 °C at 760 mmHg | EvitaChem[3] | |

| ~175 °C | EvitaChem[3] | |

| 471.04 K (197.89 °C) (Calculated) | Cheméo[4] | |

| Density | 1.081 g/cm³ | LookChem, Fisher Scientific[2][5] |

| 1.1 ± 0.1 g/cm³ | EvitaChem[3] | |

| ~1.23 g/cm³ | EvitaChem[3] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research and development. The following sections detail standard laboratory protocols for the determination of boiling point and density for a liquid compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 250 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil, silicone oil)

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with a suitable heat transfer fluid to a level just above the top of the side arm.

-

Add a few milliliters of this compound into the small test tube.

-

Place a capillary tube, with its sealed end facing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bulb of the thermometer is level with the sample.

-

Clamp the Thiele tube to a stand and carefully lower the thermometer and test tube assembly into the oil bath. The sample should be positioned in the center of the main tube.[1]

-

Gently heat the side arm of the Thiele tube.[1] Convection currents will ensure uniform heating of the oil bath.

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1] Record this temperature.

-

It is good practice to repeat the determination to ensure accuracy.

Determination of Density (Pycnometer Method)

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.[4]

Apparatus:

-

Pycnometer (a small glass flask with a ground glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Distilled water (for calibration)

-

The liquid sample (this compound)

-

Acetone or other suitable solvent for cleaning and drying

-

Water bath (optional, for temperature control)

Procedure:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water. Ensure it is completely dry.

-

Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₀).[6]

-

Fill the pycnometer with distilled water of a known temperature. Insert the stopper, ensuring that excess water is expelled through the capillary.

-

Carefully wipe dry the exterior of the pycnometer and weigh it. Record the mass (m₁).

-

Record the temperature of the water (T).

-

Using the known density of water (ρ_water) at temperature T, calculate the exact volume of the pycnometer (V) using the formula: V = (m₁ - m₀) / ρ_water.

-

-

Measurement of Sample Density:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound.

-

Insert the stopper, allowing the excess liquid to be expelled.

-

Ensure the exterior of the pycnometer is clean and dry, and then weigh it. Record the mass (m₂).

-

The mass of the this compound is m_sample = m₂ - m₀.

-

The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = m_sample / V.[4]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound.

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide to 2-Bromononane: Core Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential technical data for 2-Bromononane, a halogenated alkane used in various chemical syntheses. The information is presented to support research and development activities.

Core Quantitative Data

The fundamental identifiers and physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 2216-35-5 | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 207.151 g/mol | [2][3][5][6] |

| 207.15 g/mol | [4][9] | |

| 207.155 g/mol | [1] | |

| 207.156 g/mol | [8] | |

| Molecular Formula | C₉H₁₉Br | [1][2][4][7] |

Experimental Protocols

This section is not applicable as the provided data is based on established chemical information rather than specific experimental work.

Logical Relationships

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.

Caption: Relationship between this compound and its key identifiers.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Cas 2216-35-5,this compound | lookchem [lookchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. L07387.03 [thermofisher.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C9H19Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromononane: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromononane (C₉H₁₉Br), a secondary alkyl halide. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The data is presented in a structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and a logical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule. The electronegative bromine atom significantly deshields the proton on the second carbon (C2-H), shifting its signal downfield. The signals for the protons on the long alkyl chain appear in the typical upfield region.

Table 1: ¹H NMR Data for this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | Sextet | 1H | CH-Br (C2-H) |

| ~1.70 | Doublet | 3H | CH₃ (C1-H₃) |

| ~1.85 - 1.75 | Multiplet | 2H | CH₂ (C3-H₂) |

| ~1.40 - 1.20 | Multiplet | 10H | (CH₂)₅ (C4-C8-H₂) |

| ~0.90 | Triplet | 3H | CH₃ (C9-H₃) |

Note: The predicted values are based on the analysis of similar bromoalkanes. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the bromine (C2) is significantly shifted downfield due to the halogen's electronegativity.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | C2 (CH-Br) |

| ~39 | C3 |

| ~32 | C7 |

| ~29 | C5, C6 |

| ~27 | C4 |

| ~25 | C1 |

| ~23 | C8 |

| ~14 | C9 |

Note: Data sourced from publicly available spectra.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by absorptions corresponding to C-H and C-Br bond vibrations.

Table 3: IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2955 - 2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (CH₂) |

| 1375 | Medium | C-H bending (CH₃) |

| ~650 - 550 | Strong | C-Br stretching |

Note: Characteristic absorption bands for alkyl halides.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of almost equal intensity, M+ and M+2, due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 208 / 206 | Low | [C₉H₁₉Br]⁺ (Molecular Ion, M⁺/M+2) |

| 127 | Moderate | [C₉H₁₉]⁺ (Loss of Br) |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 41 | High | [C₃H₅]⁺ |

Note: Fragmentation data is based on typical patterns for bromoalkanes and publicly available spectral data.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Varian A-60D or a more modern equivalent (e.g., 400 MHz).[4]

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be required.

IR Spectroscopy Protocol

-

Sample Preparation (Neat): As this compound is a liquid at room temperature, a "neat" spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to form a thin liquid film.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[4]

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical range for analysis is 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method for analyzing bromoalkanes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of an unknown compound, such as this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | C9H19Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Purity and Characterization of 2-Bromononane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of 2-Bromononane (C₉H₁₉Br). This key chemical intermediate finds application in various organic syntheses, and a thorough understanding of its purity and properties is crucial for reliable and reproducible research and development. This document details experimental protocols for its preparation and purification, along with methodologies for its characterization using modern analytical techniques.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉Br | [1] |

| Molecular Weight | 207.15 g/mol | [1] |

| CAS Number | 2216-35-5 | [1] |

| Boiling Point | 208-209 °C | [SpectraBase] |

| IUPAC Name | This compound | [1] |

| Synonyms | sec-Nonyl bromide | [1] |

Safety Information: this compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1] Appropriate personal protective equipment (PPE) should be worn when handling this compound, and all work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

This compound is commonly synthesized from 2-nonanol (B147358) via a nucleophilic substitution reaction using phosphorus tribromide (PBr₃). This method is effective for converting primary and secondary alcohols to their corresponding alkyl bromides with a low incidence of rearrangement.[2]

Experimental Protocol: Synthesis of this compound from 2-Nonanol

Materials:

-

2-Nonanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Separatory funnel

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 2-nonanol and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.35 equivalents) dropwise from the dropping funnel to the stirred solution of 2-nonanol. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether solvent under reduced pressure using a rotary evaporator. The crude this compound is obtained as an oily residue.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by fractional distillation to remove any unreacted starting material and byproducts.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask (distillation pot)

-

Heating mantle with a stirrer

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Boiling chips or magnetic stir bar

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

-

Charge the round-bottom flask with the crude this compound mixture. Do not fill the flask to more than two-thirds of its capacity.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[3]

-

Begin heating the distillation pot gently. A ring of condensate should slowly ascend the fractionating column.[3]

-

Collect any low-boiling forerun in a separate receiving flask.

-

As the temperature stabilizes near the boiling point of this compound (208-209 °C), change to a clean receiving flask to collect the main fraction.

-

Continue distillation at a slow and steady rate until the temperature begins to drop or rise significantly, indicating that the desired product has been collected.

-

The residue in the distillation pot will contain higher-boiling impurities.

Characterization and Purity Analysis

A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and determine the purity of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying any potential impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300.

-

-

Sample Preparation: Dissolve the purified this compound in a volatile solvent (e.g., dichloromethane) at a suitable concentration.

-

Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times. The mass spectrum of this compound is characterized by its molecular ion peak and a distinctive fragmentation pattern.[5]

| Analytical Technique | Parameter | Typical Value/Range |

| GC-MS | Purity | ≥ 97% |

| Retention Time | Dependent on specific GC conditions | |

| Molecular Ion (M+) | m/z 206/208 (due to ⁷⁹Br/⁸¹Br isotopes) | |

| Key Fragments | m/z 127, 43 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of CDCl₃.

-

¹H NMR Data Acquisition: A standard proton experiment is performed.

-

¹³C NMR Data Acquisition: A proton-decoupled carbon experiment is performed.

¹H NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Sextet | 1H | CH-Br |

| ~1.8 | Multiplet | 2H | CH₂ adjacent to CH-Br |

| ~1.7 | Doublet | 3H | CH₃ adjacent to CH-Br |

| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- |

| ~0.9 | Triplet | 3H | Terminal CH₃ |

¹³C NMR Spectral Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | C2 (CH-Br) |

| ~40 | C3 |

| ~32 | C7 |

| ~29 | C5, C6 |

| ~27 | C4 |

| ~25 | C1 |

| ~23 | C8 |

| ~14 | C9 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Technique: A small drop of the neat liquid is placed between two salt plates (NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 2955-2850 | C-H stretching (alkane) |

| 1465-1450 | C-H bending (alkane) |

| ~1250 | C-H wagging |

| 650-550 | C-Br stretching |

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of the hydroxyl group from the starting material, 2-nonanol.

This comprehensive guide provides the necessary information for the synthesis, purification, and detailed characterization of this compound. Adherence to these protocols will ensure the production of high-purity material suitable for demanding applications in research and development.

References

- 1. This compound | C9H19Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound [webbook.nist.gov]

2-Bromononane as a secondary alkyl halide

An In-depth Technical Guide to 2-Bromononane as a Secondary Alkyl Halide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₉H₁₉Br) is a secondary alkyl halide that serves as a versatile intermediate in synthetic organic chemistry. Its chemical behavior is characterized by the presence of a bromine atom on the second carbon of a nine-carbon aliphatic chain, making it susceptible to a range of nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis, and key reaction pathways. Detailed experimental protocols and mechanistic diagrams are presented to facilitate its practical application in research and development settings.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid at room temperature.[1] Its physical and chemical properties are critical for its handling, storage, and application in chemical synthesis. A summary of these properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉Br | [2][3][4][5] |

| Molecular Weight | 207.15 g/mol | [2][4][5][6] |

| CAS Number | 2216-35-5 | [2][3][4][5][6] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 208 - 209 °C | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.452 | [2] |

| Flash Point | 63.5 ± 10.4 °C | [2] |

| logP (Octanol/Water) | 4.130 | [6] |

| log(Water Solubility) | -4.13 (mol/L) | [6] |

Spectroscopic analysis is essential for the structural confirmation of this compound. Key spectroscopic data available for this compound are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Description | Reference(s) |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | [4] |

| ¹³C NMR | Identifies the different carbon environments within the molecule. | [4] |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. | [4][5][7] |

| Infrared (IR) Spectroscopy | Shows characteristic vibrations of functional groups, notably the C-Br bond. | [4][5][8] |

| Raman Spectroscopy | Provides complementary vibrational information to IR spectroscopy. | [4] |

Synthesis of this compound

The most common method for synthesizing this compound is through the free-radical bromination of nonane.[2] This reaction typically proceeds via a free-radical chain mechanism initiated by UV light or a radical initiator.

Caption: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocol: Free-Radical Bromination of Nonane

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Position a UV lamp to irradiate the flask.

-

Reaction: Charge the flask with n-nonane. While stirring vigorously and irradiating with UV light, add bromine (Br₂) dropwise from the dropping funnel. The reaction is exothermic and the disappearance of the bromine color indicates its consumption. Maintain the reaction temperature as needed.

-

Workup: After the addition is complete and the reaction mixture has cooled, cautiously wash the mixture with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with water and brine. Separate the organic layer.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter to remove the drying agent.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Key Reactions of this compound

As a secondary alkyl halide, this compound can undergo both substitution and elimination reactions, often in competition. The reaction conditions, including the nature of the nucleophile/base, solvent, and temperature, dictate the major pathway.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

Nucleophilic substitution involves the replacement of the bromide leaving group by a nucleophile. Secondary alkyl halides like this compound can react via either an Sₙ1 or Sₙ2 mechanism.

-

Sₙ2 (Bimolecular Nucleophilic Substitution): This is a single-step, concerted mechanism favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO).[9] The reaction proceeds with an inversion of stereochemistry.[9][10]

-

Sₙ1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism that proceeds through a secondary carbocation intermediate.[10][11] It is favored by weak nucleophiles (which often act as the solvent, e.g., water, ethanol) and polar protic solvents. The planar carbocation intermediate leads to a racemic mixture of products if the starting material is chiral.[10]

Caption: The concerted, single-step Sₙ2 reaction pathway.

Caption: The two-step Sₙ1 pathway involving a carbocation intermediate.

Experimental Protocol: Synthesis of 2-Nonanol (B147358) (Sₙ2 favored)

-

Setup: In a round-bottom flask, dissolve this compound in a polar aprotic solvent like acetone.

-

Reaction: Add a solution of sodium hydroxide (B78521) (NaOH), a strong nucleophile, to the flask. Heat the mixture under reflux while stirring for several hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with diethyl ether. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting 2-nonanol by distillation.

Elimination Reactions (E2)

Elimination reactions of this compound result in the formation of alkenes. The E2 (bimolecular elimination) mechanism is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures.[12][13][14] The reaction is concerted, where the base removes a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion is expelled simultaneously to form a double bond.[13][14][15] This reaction typically yields a mixture of non-1-ene and non-2-ene.

Caption: The concerted E2 elimination mechanism.

Experimental Protocol: E2 Elimination with KOH in Ethanol (B145695)

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reaction: Prepare a concentrated solution of potassium hydroxide (KOH) in ethanol. Add this compound to this solution.[12]

-

Heating: Heat the mixture under reflux for several hours to promote elimination.[12]

-

Workup: Cool the reaction mixture and pour it into a separatory funnel containing cold water.

-

Extraction: Extract the alkene products with a non-polar solvent like hexane. Wash the organic layer with water to remove ethanol and any remaining base.

-

Purification: Dry the organic layer over a suitable drying agent, filter, and remove the solvent. The resulting mixture of nonenes can be analyzed and separated by gas chromatography if desired.

Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form an organomagnesium halide, specifically nonan-2-ylmagnesium bromide.[16][17][18] This Grignard reagent is a potent nucleophile and a strong base, making it extremely useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[18][19][20]

Caption: Logical workflow for the formation and use of a Grignard reagent.

Experimental Protocol: Grignard Reagent Formation

-

Setup: All glassware must be rigorously dried to exclude moisture. Assemble a three-necked flask with a condenser, a dropping funnel, and a nitrogen inlet.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[17]

-

Formation: Prepare a solution of this compound in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the solution to the magnesium. Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

Usage: The resulting Grignard reagent is typically used immediately in a subsequent reaction.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Classification: It is classified as harmful if swallowed (Acute toxicity, Oral, Category 4) and may cause long-lasting harmful effects to aquatic life (Hazardous to the aquatic environment, long-term, Category Chronic 4).[3][4]

-

Precautionary Statements:

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][21]

Conclusion

This compound is a foundational secondary alkyl halide in organic synthesis. Its reactivity profile allows for controlled transformations via substitution, elimination, and organometallic pathways. A thorough understanding of how reaction conditions influence these competing mechanisms is paramount for its effective use in the synthesis of more complex molecules, making it a valuable building block for researchers in academia and the pharmaceutical industry.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Buy this compound (EVT-365800) | 2216-35-5 [evitachem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C9H19Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound (CAS 2216-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. shout.education [shout.education]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. leah4sci.com [leah4sci.com]

- 17. Grignard reagent - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. Khan Academy [khanacademy.org]

- 21. fishersci.com [fishersci.com]

Reactivity profile of 2-Bromononane in organic chemistry

An In-depth Technical Guide on the Reactivity Profile of 2-Bromononane

Introduction

This compound (C₉H₁₉Br) is a secondary alkyl halide that serves as a valuable intermediate in a variety of organic syntheses.[1] Its chemical structure consists of a nine-carbon aliphatic chain with a bromine atom attached to the second carbon atom. The presence of the bromine atom, a good leaving group, at a secondary position imparts a versatile reactivity profile, allowing it to participate in a range of nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characteristic reactions of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₉Br | [2][3] |

| Molecular Weight | 207.15 g/mol | [2] |

| CAS Number | 2216-35-5 | [3][4] |

| Appearance | Colorless to pale-yellow liquid | [5] |

| Boiling Point | 208-212.3 °C at 760 mmHg | [1][3] |

| Density | 1.081 - 1.1 g/cm³ | [1][3] |

| Refractive Index | 1.452 - 1.453 | [1][3] |

| Flash Point | 63.5 °C | [1] |

| Vapor Pressure | 0.253 - 0.3 mmHg at 25°C | [1][3] |

| Solubility | Insoluble in water | [5] |

| LogP (Octanol/Water) | 4.130 | [6] |

Synthesis of this compound

The most direct route for the synthesis of this compound is the free-radical bromination of nonane (B91170).[1]

Experimental Protocol: Radical Bromination of Nonane

Materials:

-

Nonane

-

Bromine (Br₂)

-

Radical initiator (e.g., UV light or AIBN)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Appropriate solvent (e.g., carbon tetrachloride, CCl₄ - use with extreme caution due to toxicity)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve nonane in the chosen solvent.

-

Initiate the reaction by either UV irradiation or by adding a radical initiator like AIBN to the reaction mixture.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Continue the reaction until the characteristic red-brown color of bromine disappears.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated solution of sodium carbonate to remove any unreacted bromine and HBr.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

Reactivity Profile

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions (SN1 and SN2)

This compound's secondary nature places it at a crossroads for substitution mechanisms. Strong, non-bulky nucleophiles in polar aprotic solvents favor the SN2 pathway, while weak nucleophiles in polar protic solvents favor the SN1 pathway.[7][8]

-

SN2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8][9]

-

SN1 Mechanism: A unimolecular, two-step process involving the formation of a secondary carbocation intermediate after the departure of the bromide ion. This is the rate-determining step. The carbocation is then attacked by the nucleophile from either face, leading to a racemic mixture of products.[8][9]

Caption: Generalized SN1 and SN2 pathways for this compound.

Elimination Reactions (E1 and E2)

Elimination reactions of this compound lead to the formation of nonenes. The regioselectivity of the reaction is determined by the nature of the base used.

-

E2 Mechanism: A bimolecular, one-step concerted reaction where the base abstracts a proton from a beta-carbon while the bromide leaving group departs simultaneously, forming a double bond.[10]

-

Zaitsev's Rule: With a small, strong base like sodium ethoxide (NaOEt) in ethanol (B145695), the major product is the more substituted, thermodynamically more stable alkene (2-nonene).[11][12]

-

Hofmann's Rule: With a bulky, sterically hindered base like potassium tert-butoxide (KOtBu), the major product is the less substituted, kinetically favored alkene (1-nonene), as the base preferentially abstracts the more accessible proton from the terminal methyl group.[13][14][15]

-

Caption: Regioselectivity in the E2 elimination of this compound.

-

E1 Mechanism: A unimolecular, two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. It is favored by weak bases and polar protic solvents. E1 reactions typically follow Zaitsev's rule to produce the more stable alkene.[16][17]

Formation of Grignard Reagents

This compound readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form nonan-2-ylmagnesium bromide, a Grignard reagent.[18][19][20] This organometallic compound is a powerful nucleophile and a strong base, widely used for forming new carbon-carbon bonds.[21]

Caption: Formation of nonan-2-ylmagnesium bromide.

Experimental Protocol: Grignard Reagent Formation from this compound

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

Procedure:

-

All glassware must be oven-dried to ensure no moisture is present. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of a solution of this compound in anhydrous ether to the flask.

-

The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.

-

The resulting grey/brown solution is the Grignard reagent, which can be used immediately in subsequent reactions.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods:

-

Infrared (IR) Spectroscopy: Will show characteristic C-H stretching and bending frequencies for an alkane and a C-Br stretching frequency.[4][22][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the different protons in the molecule, with the proton on the carbon bearing the bromine appearing as a multiplet at a downfield chemical shift. ¹³C NMR will show nine distinct signals, with the carbon attached to the bromine being significantly downfield.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).[4][24]

Applications in Organic Synthesis

Due to its reactivity, this compound is a useful building block in organic synthesis.[1] Its primary applications include:

-

Alkylation Reactions: It can be used to introduce a nonyl group onto a variety of nucleophiles, including amines, alkoxides, and carbanions.[1]

-

Precursor to other Functional Groups: Through substitution and elimination reactions, it can be converted into alcohols, ethers, alkenes, and other functionalized nonane derivatives.

-

Grignard Synthesis: As a precursor to its Grignard reagent, it is used to create more complex molecules by forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.[21]

Safety Information

This compound should be handled with appropriate safety precautions. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it has the following hazards:

Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

References

- 1. Buy this compound (EVT-365800) | 2216-35-5 [evitachem.com]

- 2. (2S)-2-bromononane | C9H19Br | CID 92173205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 2216-35-5,this compound | lookchem [lookchem.com]

- 4. This compound | C9H19Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound (CAS 2216-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]

- 11. youtube.com [youtube.com]

- 12. (A) 2-Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product (R) 1-Butene is more stable than 2-butene [infinitylearn.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 17. m.youtube.com [m.youtube.com]

- 18. leah4sci.com [leah4sci.com]

- 19. Grignard reagent - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. byjus.com [byjus.com]

- 22. This compound [webbook.nist.gov]

- 23. This compound [webbook.nist.gov]

- 24. This compound [webbook.nist.gov]

- 25. guidechem.com [guidechem.com]

The Untapped Potential of 2-Bromononane in Advanced Tracer Studies: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the promising, yet largely unexplored, applications of 2-Bromononane as a potent tool in tracer studies. This document outlines its potential use in environmental diagnostics, particularly for tracing petroleum hydrocarbon contamination, and provides a hypothetical framework for its application in partitioning interwell tracer tests (PITTs).

Introduction: The Need for Novel Tracers

Tracer studies are fundamental to understanding complex systems, from hydrological flows to metabolic pathways. The selection of an appropriate tracer is paramount to the success of these investigations. An ideal tracer should be easily detectable, have low background concentrations in the system of interest, and exhibit predictable transport behavior. While a variety of tracers are currently in use, the search for novel compounds with specific properties continues, driven by the need for greater accuracy and application in challenging environments.

This compound, a secondary alkyl halide, has emerged as a compound with significant potential for tracer applications. Its physicochemical properties, particularly its high octanol-water partition coefficient, suggest its suitability as a partitioning tracer for the detection and quantification of non-aqueous phase liquids (NAPLs) such as petroleum hydrocarbons. This guide explores the theoretical underpinnings and a hypothetical experimental framework for the use of this compound in such studies.

Physicochemical Properties of this compound

A thorough understanding of a tracer's physical and chemical properties is essential for interpreting tracer study data. The key properties of this compound relevant to its potential as a tracer are summarized below.

| Property | Value | Significance in Tracer Studies |

| Molecular Formula | C₉H₁₉Br | --- |

| Molecular Weight | 207.15 g/mol [1] | Influences diffusion and transport properties. |

| Boiling Point | 212.3±8.0 °C at 760 mmHg | Relevant for assessing its phase behavior under different environmental conditions. |

| Vapor Pressure | 0.3±0.4 mmHg at 25°C | Low volatility is advantageous for liquid-phase tracer studies, minimizing loss to the gas phase. |

| Water Solubility | log₁₀WS: -4.3 (Estimated) | Low water solubility is a key characteristic of a partitioning tracer, driving it into the non-aqueous phase. |

| Octanol-Water Partition Coefficient (log Kₒₗ) | 4.9[1][2][3][4] | This high value indicates a strong preference for non-polar environments (like oil) over water, making it an excellent candidate for a partitioning tracer.[1][2][3][4] |

Potential Application: Partitioning Interwell Tracer Tests (PITTs) for NAPL Characterization

One of the most promising applications of this compound is in Partitioning Interwell Tracer Tests (PITTs). PITTs are a powerful technique used in hydrogeology and environmental remediation to detect, quantify, and characterize subsurface contamination by NAPLs. The principle of a PITT relies on the simultaneous injection of a conservative (non-partitioning) tracer and a partitioning tracer. The conservative tracer travels with the groundwater, while the partitioning tracer is retarded in its movement due to its interaction with the NAPL. The degree of retardation of the partitioning tracer is directly proportional to the amount of NAPL present in the subsurface.

Why this compound is a Suitable Candidate for PITTs

-

High Partitioning Coefficient: With a log Kₒₗ of 4.9, this compound will strongly partition into hydrocarbon-based NAPLs, leading to a significant and measurable retardation compared to a conservative tracer.[1][2][3][4]

-

Chemical Stability: As a bromoalkane, it is expected to be relatively stable under typical subsurface conditions, ensuring that it is transported without significant degradation that could complicate data interpretation.

-

Low Background Concentration: As a synthetic compound, its natural occurrence in groundwater is negligible, ensuring a low background signal.

Hypothetical Experimental Protocol: A PITT for a Petroleum Hydrocarbon Contaminated Site

This section outlines a detailed, albeit hypothetical, experimental protocol for the use of this compound in a PITT to characterize a site contaminated with petroleum hydrocarbons.

Materials and Reagents

-

Tracers:

-

Partitioning Tracer: this compound (purity ≥98%)

-

Conservative Tracer: Bromide (as Sodium Bromide, NaBr) (purity ≥99%)

-

-

Tracer Injection Solution: A solution of known concentrations of this compound and Sodium Bromide dissolved in de-gassed site groundwater.

-

Analytical Standards: Certified reference standards of this compound and Bromide.

-

Extraction Solvent: Dichloromethane (B109758) or hexane (B92381) (GC grade).

-

Glassware and Equipment: Amber glass vials with Teflon-lined septa, syringes, filters, autosampler vials, gas chromatograph-mass spectrometer (GC-MS), ion chromatograph (IC).

Experimental Procedure

-

Site Characterization: Conduct a thorough hydrogeological investigation of the site to determine groundwater flow direction and velocity. Install injection and extraction wells in appropriate locations.

-

Tracer Injection:

-

Prepare a known volume of the tracer injection solution.

-

Inject the solution as a "slug" into the injection well(s).

-

Immediately follow with the injection of a larger volume of tracer-free groundwater to push the tracer slug into the formation.

-

-

Sample Collection:

-

Begin collecting groundwater samples from the extraction well(s) at a predetermined frequency.

-

The sampling frequency should be higher during the expected arrival times of the tracers.

-

Store samples in amber glass vials at 4°C until analysis.

-

-

Sample Analysis:

-

This compound Analysis:

-

Perform a liquid-liquid extraction of the water samples using dichloromethane or hexane.

-

Analyze the extracts using a GC-MS system equipped with a suitable capillary column.

-

Quantify the concentration of this compound using a calibration curve prepared from the analytical standards.

-

-

Bromide Analysis:

-

Analyze the water samples directly using an ion chromatograph with a conductivity detector.

-

Quantify the bromide concentration using a calibration curve.

-

-

-

Data Analysis:

-

Plot the concentration of each tracer versus time for each extraction well to generate breakthrough curves (BTCs).

-

Calculate the mean arrival time for both the conservative (bromide) and partitioning (this compound) tracers.

-

The retardation factor (R) of this compound can be calculated as the ratio of its mean arrival time to that of bromide.

-

The average NAPL saturation (Sₙ) in the swept volume can then be estimated using the following equation:

-

Sₙ = (R - 1) / (Kₐ + R - 1)

-

Where Kₐ is the partition coefficient of this compound between the NAPL and water.

-

-

Hypothetical Quantitative Data

The following table presents hypothetical data that could be obtained from a PITT using this compound as a partitioning tracer.

| Parameter | Conservative Tracer (Bromide) | Partitioning Tracer (this compound) |

| Injection Concentration | 100 mg/L | 50 mg/L |

| Mean Arrival Time (t̄) | 25 hours | 150 hours |

| Retardation Factor (R) | 1 (by definition) | 6 |

| Calculated NAPL Saturation (Sₙ) | --- | 5.8% |

Note: The calculated NAPL saturation is based on an assumed partition coefficient (Kₐ) of 100.

Visualizations

Logical Workflow for Selecting this compound as a Partitioning Tracer

Caption: Decision workflow for selecting this compound as a partitioning tracer.

Experimental Workflow for a PITT using this compound

Caption: Experimental workflow for a PITT using this compound.

Future Directions and Considerations

While the potential of this compound as a tracer is significant, further research is required to validate its efficacy. Key areas for future investigation include:

-

Laboratory Column Studies: To experimentally determine its partitioning coefficient with various NAPLs and assess its transport behavior in different porous media.

-

Biodegradation Studies: To evaluate its persistence in the subsurface and identify any potential degradation products.

-

Isotopic Labeling: The synthesis of isotopically labeled this compound (e.g., with ¹³C or ²H) would provide a more sensitive and specific tracer, allowing for lower detection limits and reduced interference from background compounds.[5][6]

-

Toxicological Assessment: A thorough evaluation of its toxicological profile is necessary to ensure its safe use in environmental applications.

Conclusion

This compound exhibits key physicochemical properties that make it a highly promising candidate for use as a partitioning tracer in environmental studies. Its strong affinity for non-aqueous phases, coupled with its expected stability and low background levels, positions it as a valuable tool for the characterization of subsurface contamination. The hypothetical experimental protocol outlined in this guide provides a framework for the practical application of this compound in PITTs. Further empirical research is warranted to fully realize the potential of this compound in advancing our understanding of complex environmental systems.

References

- 1. This compound | C9H19Br | CID 98219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 2216-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. (2S)-2-bromononane | C9H19Br | CID 92173205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H19Br) [pubchemlite.lcsb.uni.lu]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Bromononane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromononane, a significant secondary alkyl halide intermediate in organic synthesis. It delves into the historical context of its preparation and presents a detailed examination of the three primary synthetic routes: free-radical bromination of nonane (B91170), nucleophilic substitution of nonan-2-ol, and hydrobromination of non-1-ene. This document includes detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to serve as a practical resource for laboratory chemists and professionals in drug development.

Introduction

This compound (C₉H₁₉Br) is a valuable organobromine compound utilized as a precursor in the synthesis of a variety of organic molecules.[1] Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of diverse functional groups through nucleophilic substitution and elimination reactions. Understanding the historical development and the various methodologies for its synthesis is crucial for optimizing its production and application in research and industrial settings. While the precise historical moment of the first synthesis of this compound is not definitively documented in readily available literature, its preparation falls within the broader development of synthetic methods for alkyl halides, which began in the 19th century. General methods for forming carbon-halogen bonds, such as the conversion of alcohols to alkyl halides and the addition of halogens to alkenes, were established during this period.

This guide will explore the core synthetic strategies for this compound, providing detailed experimental procedures, quantitative comparisons of these methods, and visual representations of the underlying chemical processes.

Core Synthesis Methodologies

There are three principal routes for the synthesis of 2-bromonane:

-

Free-Radical Bromination of Nonane: A direct method involving the substitution of a hydrogen atom on the nonane backbone with a bromine atom.

-

Nucleophilic Substitution of Nonan-2-ol: Conversion of the hydroxyl group of the corresponding secondary alcohol into a bromine atom.

-

Hydrobromination of Non-1-ene: An addition reaction of hydrogen bromide across the double bond of the alkene.

Free-Radical Bromination of Nonane

This method offers a direct approach to this compound from the readily available alkane, nonane. The reaction proceeds via a free-radical chain mechanism and exhibits regioselectivity for the secondary carbon atoms due to the greater stability of the secondary radical intermediate compared to the primary radical.[2]

Reaction Mechanism

The free-radical bromination of nonane involves three key stages: initiation, propagation, and termination.

Experimental Protocol

Materials:

-

Nonane (C₉H₂₀)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., AIBN - Azobisisobutyronitrile)

-

Organic solvent (e.g., carbon tetrachloride or chlorobenzene)

-

Aqueous sodium bicarbonate solution (5%)

-